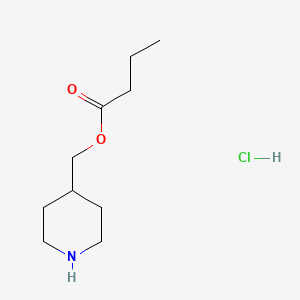![molecular formula C17H29N3O B14217982 N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine CAS No. 627523-65-3](/img/structure/B14217982.png)
N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine is a complex organic compound that features both morpholine and phenylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2-(morpholin-4-yl)ethanamine with 3-phenylpropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Wissenschaftliche Forschungsanwendungen
N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-2-morpholin-4-ylethanamine
- 2-(Morpholin-4-yl)ethane-1-thiol
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine is unique due to its specific combination of morpholine and phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
627523-65-3 |
|---|---|
Molekularformel |
C17H29N3O |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N'-(2-morpholin-4-ylethyl)-N-(3-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H29N3O/c1-2-5-17(6-3-1)7-4-8-18-9-10-19-11-12-20-13-15-21-16-14-20/h1-3,5-6,18-19H,4,7-16H2 |
InChI-Schlüssel |
QTPPFHHNTOLFAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNCCNCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


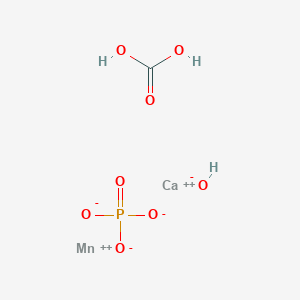
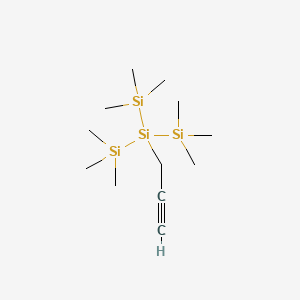

![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)

![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
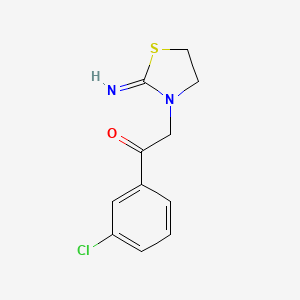
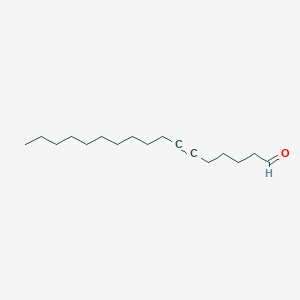
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
